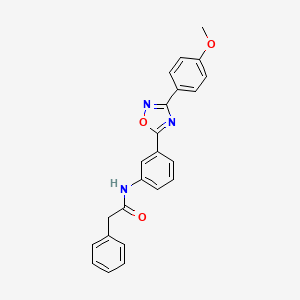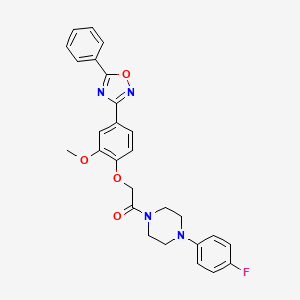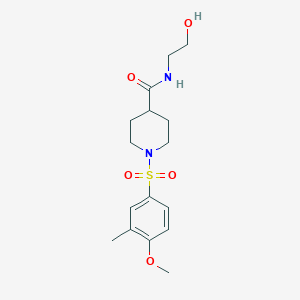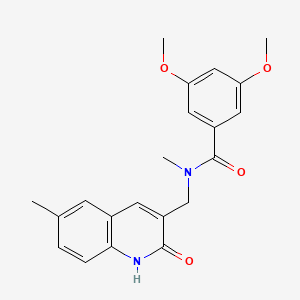
2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, a cyclohexyl group, which is a cyclic hydrocarbon, and a 2-hydroxyquinoline group, which is a derivative of quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and 2-hydroxyquinoline groups would likely contribute to the compound’s polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and quinolines are known to participate in a variety of chemical reactions. For example, benzamides can undergo reactions with various reagents to form other amides or amines .作用机制
The mechanism of action of 2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases such as cancer and inflammation. This compound has been found to inhibit the activity of various kinases and transcription factors that are involved in the regulation of cell growth and proliferation. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. It also exhibits anti-inflammatory and antioxidant effects, which can be useful in the treatment of various diseases such as arthritis and cardiovascular diseases.
实验室实验的优点和局限性
The advantages of using 2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments include its potent antitumor activity, anti-inflammatory and antioxidant properties, and its ability to inhibit various enzymes and pathways that are involved in the progression of diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is the development of novel drug formulations that can improve its bioavailability and efficacy. Another direction is the study of its potential applications in other fields such as agriculture and environmental science. Finally, further studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine its safety and efficacy in human clinical trials and to explore its potential applications in other fields.
合成方法
The synthesis of 2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-bromo-4'-methylacetanilide with N-cyclohexyl-2-hydroxy-3-((2-hydroxyquinolin-3-yl)methyl)propanamide in the presence of a base. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases such as arthritis and cardiovascular diseases.
属性
IUPAC Name |
2-bromo-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c24-20-12-6-5-11-19(20)23(28)26(18-9-2-1-3-10-18)15-17-14-16-8-4-7-13-21(16)25-22(17)27/h4-8,11-14,18H,1-3,9-10,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOMZEKYCKUFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)




![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)